molecular formula C11H6BrF3 B11844206 2-Bromo-1-(trifluoromethyl)naphthalene

2-Bromo-1-(trifluoromethyl)naphthalene

Cat. No.: B11844206
M. Wt: 275.06 g/mol
InChI Key: SFGWJVOVQMENNX-UHFFFAOYSA-N
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Description

2-Bromo-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 2 and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(trifluoromethyl)naphthalene typically involves the bromination of 1-(trifluoromethyl)naphthalene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to avoid over-bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted naphthalenes.

Scientific Research Applications

2-Bromo-1-(trifluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1-(trifluoromethyl)naphthalene exerts its effects is primarily through its participation in chemical reactions. The bromine atom and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(trifluoromethyl)naphthalene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming stable intermediates in various synthetic processes.

Properties

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

IUPAC Name

2-bromo-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6BrF3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13,14)15/h1-6H

InChI Key

SFGWJVOVQMENNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)Br

Origin of Product

United States

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